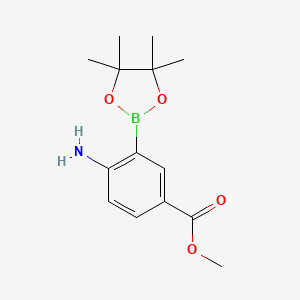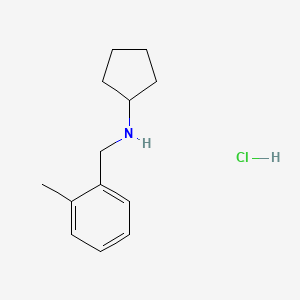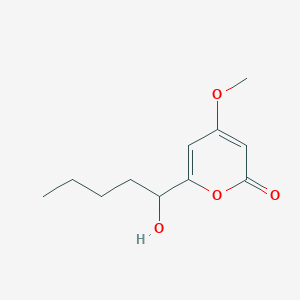
Tetraethylene glycol monohexadecyl ether
Overview
Description
Tetraethylene glycol monohexadecyl ether, with the molecular formula C24H50O5, is an organic compound . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Synthesis Analysis
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The synthesis involves the interaction of the HO- group of the diol positioned in the hydroxyl pocket with the carbonyl group of the AEC, forming the second tetrahedral intermediate .Molecular Structure Analysis
The molecular formula of this compound is C24H50O5 . The molecule contains a total of 78 bond(s). There are 28 non-H bond(s), 26 rotatable bond(s), 1 hydroxyl group(s), 1 primary alcohol(s), and 4 ether(s) (aliphatic) .Chemical Reactions Analysis
This compound is relatively unreactive. Flammable and/or toxic gases are generated by the combination of alcohols with alkali metals, nitrides, and strong reducing agents. They react with oxoacids and carboxylic acids to form esters plus water .Physical And Chemical Properties Analysis
This compound has a molecular weight of 418.65100 . The exact mass is 418.37 . The elemental analysis shows C, 68.85; H, 12.04; O, 19.11 .Scientific Research Applications
Structural and Rheological Properties
Structural Transitions : Tetraethylene glycol monohexadecyl ether (C16E4) in D2O exhibits structural transitions influenced by shear flow and temperature. Multi-lamellar vesicles, planar lamellae, and a sponge phase compete depending on shear rate and temperature. This suggests potential applications in understanding structural dynamics of surfactant systems (Gentile et al., 2012).
Rheological Behavior : The rheological and structural behavior of C16E4 in D2O changes with temperature, particularly in low shear ranges. At high temperatures, the system forms a lamellar liquid crystalline phase, and shear-induced multi-lamellar vesicle formation occurs, highlighting applications in studying temperature and shear-sensitive materials (Gentile et al., 2011).
Application in Electrolytes and Batteries
- Solid-State Batteries : Tetraethylene glycol dimethyl ether (TEGDME), a related compound, is used as an additive in poly(propylene carbonate) polymers to enhance ionic conductivity and interfacial stability in solid polymer electrolytes. This suggests potential uses in developing advanced battery technologies (Didwal et al., 2022).
Surface Adsorption Studies
- Surfactant Adsorption : The nature of hexaethylene glycol mono-n-tetradecyl ether (C14EO6) layers adsorbed onto various surfaces was investigated, revealing insights into the behavior of similar non-ionic surfactants on hydrophilic and hydrophobic surfaces. This is relevant for applications involving surfactant-surface interactions (Stålgren et al., 2002).
Polyurethane Elastomers
- Polyurethane Elastomers : A diisocyanate bearing ether bonds, TEGDI, has been used to synthesize polyurethane elastomers, demonstrating applications in materials science for creating novel elastomeric materials (Furukawa et al., 2005).
Chromatography and Separation Techniques
- Liquid Chromatography : Tetraethylene glycol modified silica, similar to C16E4, has been used as a stationary phase in capillary liquid chromatography for separating inorganic anions and phenolic compounds, indicating applications in analytical chemistry and separation processes (Linda et al., 2019).
Mechanism of Action
Target of Action
Tetraethylene glycol monohexadecyl ether, also known as C16E4, is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
C16E4, as a PEG-based PROTAC linker , plays a crucial role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The C16E4 linker helps to bring these two ligands into close proximity, enabling the transfer of ubiquitin to the target protein. This marks the protein for degradation by the proteasome, a complex that breaks down proteins within the cell .
Biochemical Pathways
The primary biochemical pathway involved in the action of C16E4 is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, a process that is crucial for many cellular functions, including cell cycle progression, signal transduction, and responses to oxidative stress .
Safety and Hazards
properties
IUPAC Name |
2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-26-19-21-28-23-24-29-22-20-27-18-16-25/h25H,2-24H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACXEVGZNASLOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967189 | |
| Record name | 3,6,9,12-Tetraoxaoctacosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5274-63-5 | |
| Record name | 3,6,9,12-Tetraoxaoctacosan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5274-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ceteth-4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005274635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12-Tetraoxaoctacosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3143467.png)







![6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione](/img/structure/B3143547.png)
